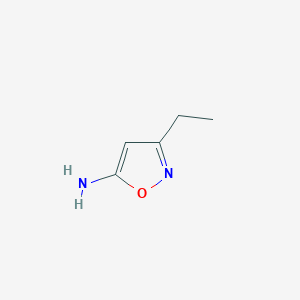

3-Ethylisoxazol-5-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMSYVKRKWKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446297 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-49-3 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylisoxazol-5-amine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a cornerstone in the design of novel bioactive molecules. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, valuable derivative: 3-Ethylisoxazol-5-amine (CAS No. 77479-49-3), a key intermediate for the synthesis of more complex molecular architectures.

Part 1: Core Chemical and Structural Properties

This compound is a distinct organic compound featuring an ethyl group at the 3-position and an amine group at the 5-position of the isoxazole ring. This specific arrangement of substituents dictates its reactivity and utility as a synthetic precursor.

Structural and Physical Data

A summary of the key quantitative data for this compound is presented below. This information is critical for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 77479-49-3 | [2][3][4][5] |

| Molecular Formula | C₅H₈N₂O | [2][3][4] |

| Molecular Weight | 112.13 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow crystalline solid | - |

| Boiling Point | 243°C at 760 mmHg | [4] |

| Storage | Room temperature, in a cool, dry place under an inert atmosphere, protected from light. | [1][4] |

Chemical Structure Diagram

The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of this compound.

Part 2: Spectroscopic Characterization

While experimentally derived spectra for this compound are not widely available in public databases, its characteristic spectral features can be reliably predicted based on the known properties of the isoxazole ring, primary amines, and ethyl groups. For reference, the publicly available spectral data for the close structural analog, 5-Amino-3-methylisoxazole (CAS 14678-02-5), provides a strong basis for these predictions.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the isoxazole ring proton, and the amine protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H | Standard aliphatic methyl group coupled to an adjacent methylene group. |

| -CH₂- (Ethyl) | ~2.6 | Quartet | 2H | Methylene group adjacent to the electron-withdrawing isoxazole ring, coupled to the methyl group. |

| -NH₂ (Amine) | 4.0 - 5.5 | Broad Singlet | 2H | Amine protons are typically broad and their shift is concentration-dependent. Exchangeable with D₂O. |

| C4-H (Isoxazole) | ~5.4 | Singlet | 1H | The lone proton on the heterocyclic ring, appearing as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the five unique carbon environments in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (Ethyl) | ~12 | Typical upfield signal for an aliphatic methyl carbon. |

| -C H₂- (Ethyl) | ~25 | Aliphatic methylene carbon attached to the isoxazole ring. |

| C 4 (Isoxazole) | ~95 | The C-H carbon of the isoxazole ring, typically found in this region. |

| C 3 (Isoxazole) | ~160 | Carbon at the 3-position, bonded to the ethyl group and the ring nitrogen. |

| C 5 (Isoxazole) | ~170 | Carbon at the 5-position, bonded to the exocyclic amine, deshielded by both ring heteroatoms. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Asymmetric & Symmetric Stretch (two bands expected for a primary amine) |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C=N (Isoxazole) | 1620 - 1680 | Stretch |

| N-H (Amine) | 1580 - 1650 | Bend (Scissoring) |

| C-N (Amine) | 1250 - 1350 | Stretch |

| C-O-N (Isoxazole) | ~1420 | Ring Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 112 | Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. |

| [M-CH₃]⁺ | 97 | Loss of a methyl radical from the ethyl group. |

| [M-C₂H₅]⁺ | 83 | Loss of an ethyl radical, a common fragmentation pathway. |

Part 3: Synthesis Protocol

The synthesis of 5-aminoisoxazoles is well-documented, typically involving the reaction of a β-ketonitrile or a related precursor with hydroxylamine. The regioselectivity (i.e., formation of the 3-amino vs. 5-amino isomer) is critically dependent on reaction conditions, particularly pH. To favor the 5-amino isomer, the reaction is generally conducted under basic conditions, which promotes the initial attack of hydroxylamine at the ketone/carbonyl carbon.

Proposed Synthetic Pathway

A reliable method for preparing this compound involves the base-mediated condensation and cyclization of 3-oxopentanenitrile with hydroxylamine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via condensation and cyclization.

Materials:

-

3-Oxopentanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.

-

Base Addition: To the stirred hydroxylamine solution, slowly add sodium bicarbonate (1.2 equivalents) in portions. Effervescence (CO₂ evolution) will occur. Stir until the gas evolution ceases, indicating the formation of free hydroxylamine.

-

Addition of Reactants: Add ethanol to the flask to create a co-solvent system. To this solution, add 3-oxopentanenitrile (1.0 equivalent).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Causality Insight: Heating under basic conditions favors the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbon over the nitrile carbon, leading to the desired 5-aminoisoxazole regioisomer.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a crystalline solid.

-

Self-Validating System: The purity of the final product must be validated by melting point analysis and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity against the predicted data.

-

Part 4: Applications in Drug Discovery and Organic Synthesis

While specific biological activity data for this compound is not extensively published, its value lies in its role as a versatile synthetic intermediate. The isoxazole core is present in numerous approved drugs, making its derivatives, such as the title compound, highly sought-after building blocks.

Role as a Pharmaceutical Building Block

The primary amine group on this compound serves as a crucial synthetic handle. It can readily participate in a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecules.

Caption: Synthetic utility of this compound in developing diverse molecular scaffolds.

-

Amide Synthesis: The amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for linking the isoxazole core to other pharmacophores.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many antibacterial drugs (e.g., sulfamethoxazole, which contains an isoxazole ring).

-

N-Alkylation: The amine can be alkylated to introduce different alkyl or aryl groups, modifying the compound's steric and electronic properties.

-

Precursor to Fused Heterocycles: The amine functionality can be used as a key component in cyclization reactions to build fused heterocyclic systems, such as isoxazolopyrimidines, which are also of interest in medicinal chemistry.

The broad spectrum of biological activities demonstrated by various isoxazole derivatives suggests that compounds derived from this compound could be explored for applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Its role as a foundational piece in combinatorial chemistry libraries allows for the rapid generation of novel compounds for high-throughput screening campaigns in drug discovery.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Spectroscopic Data for 3-Ethylisoxazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylisoxazol-5-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and understanding molecular behavior. Spectroscopic techniques are indispensable tools in this endeavor. This guide will present and interpret the predicted spectroscopic data for this compound, providing a foundational understanding for its analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of this compound with the conventional atom numbering system.

A Technical Guide to the Therapeutic Potential of 3-Ethylisoxazol-5-amine Derivatives: Synthesis, Bioactivity, and Future Directions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for developing novel therapeutic agents. This guide focuses on the largely unexplored potential of a specific subclass: 3-Ethylisoxazol-5-amine derivatives . While direct literature on this scaffold is sparse, this document synthesizes data from structurally related 5-aminoisoxazoles and benzoisoxazoles to build a compelling case for their investigation. We will explore established synthetic routes for the 5-aminoisoxazole core, detail the known biological activities of analogous compounds—primarily in oncology, inflammation, and infectious diseases—and propose a structured research workflow for synthesizing and screening a novel library of this compound derivatives. This guide serves as a technical blueprint for researchers aiming to exploit this promising chemical space for next-generation drug discovery.

The Isoxazole Scaffold: A Foundation of Modern Medicinal Chemistry

The Isoxazole Ring: A Privileged Heterocycle

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic profile, characterized by a π-electron-deficient system that can participate in a wide range of non-covalent interactions with biological targets.[2] The isoxazole ring is not merely a passive linker; it often acts as a key pharmacophore, influencing the molecule's overall conformation, polarity, and metabolic stability. Its incorporation into drug candidates can lead to enhanced physicochemical properties and improved pharmacokinetic profiles.[1]

Clinical Significance: Isoxazole-Containing Therapeutics

The therapeutic relevance of the isoxazole scaffold is firmly established by its presence in several marketed drugs. Notable examples include:

-

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor, where the isoxazole ring is critical for its inhibitory mechanism.[1][2]

-

Leflunomide: An isoxazole derivative used as an immunomodulatory disease-modifying antirheumatic drug (DMARD).[1]

-

Sulfamethoxazole: A widely used sulfonamide antibiotic.

The success of these drugs underscores the scaffold's versatility and validates its use in designing new chemical entities targeting a broad spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3]

The 5-Aminoisoxazole Moiety: A Versatile Synthetic Handle

Within the broader isoxazole family, the 5-aminoisoxazole moiety stands out as a particularly valuable building block. The primary amine at the 5-position serves as a versatile synthetic handle, allowing for straightforward derivatization through well-established chemical reactions such as acylation, sulfonylation, and reductive amination. This enables the rapid generation of large, diverse chemical libraries, which is a cornerstone of modern hit-to-lead optimization campaigns in drug discovery.

Synthesis and Derivatization of the this compound Core

Core Synthesis Strategy

The synthesis of 5-aminoisoxazoles is typically achieved through the cyclocondensation of hydroxylamine with β-functionalized nitriles. A common and efficient method involves the reaction of hydroxylamine with β-ketonitriles or their equivalents. For the this compound core, a plausible and efficient route starts from ethyl 2-cyanobutanoate, which can be reacted with hydroxylamine under reflux conditions. This method provides a direct and high-yielding pathway to the desired core structure.[4]

Workflow for Synthesis of the this compound Core

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 5-aminoisoxazoles and serves as a validated starting point.[4][5]

-

Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (0.1 mol) and an equimolar amount of a suitable base (e.g., sodium ethoxide) in absolute ethanol (150 mL).

-

Addition of Precursor: To the stirred solution, add ethyl 2-cyanobutanoate (0.1 mol) dropwise at room temperature. The choice of this precursor is causal; its β-keto-nitrile-like structure is primed for cyclization with hydroxylamine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Pour the resulting residue into ice-cold water (200 mL) to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Library Derivatization Strategies

The 5-amino group is a nucleophilic center ideal for creating a diverse library of derivatives. Key derivatization strategies include:

-

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. This is a proven strategy for targeting bromodomains like BRD4.[6]

-

Amidation: Acylation with acid chlorides or anhydrides to form amides, a common functional group in bioactive molecules.[7]

-

Schiff Base Formation: Condensation with various aldehydes to form imines, which can be further reduced to secondary amines.

Potential Biological Activities: An Evidence-Based Extrapolation

While this compound itself is not extensively studied, a wealth of data on structurally related compounds provides a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Potential

Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms.[3][8]

-

Mechanism of Action - Epigenetic Regulation: A key area of interest is the inhibition of epigenetic reader proteins. For example, derivatives of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide have been designed as potent inhibitors of BRD4, a bromodomain-containing protein crucial for the transcription of oncogenes like MYC.[6] Similarly, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as inhibitors of the TRIM24 bromodomain, which is implicated in several cancers.[9] Inhibition of these targets disrupts oncogenic signaling and induces apoptosis in cancer cells.

-

Other Anticancer Mechanisms: Other isoxazole-containing compounds have been shown to inhibit HSP90, disrupt tubulin polymerization, and inhibit crucial enzymes like topoisomerase and protein kinases.[8][10][11]

Caption: Inhibition of BRD4-mediated oncogene transcription by isoxazole derivatives.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[d]isoxazol-5-amines | TRIM24 | Prostate (22Rv1) | 1.88 | [9] |

| Benzo[d]isoxazol-5-yl sulfonamides | BRD4 | AML (MOLM-13) | 0.029 | [6] |

| 3,5-Disubstituted Isoxazoles | Tubulin | Various | Nanomolar range | [8][10] |

| Resorcinolic Isoxazoles | HSP90 | Breast (MCF-7) | 0.021 | [11] |

Anti-inflammatory Activity

The role of isoxazoles in modulating inflammatory responses is well-documented, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][12]

-

Mechanism of Action - COX Inhibition: Many isoxazole derivatives function as selective COX-2 inhibitors.[2] They bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] Other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α.[1][13]

-

In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, isoxazole derivatives have demonstrated significant, dose-dependent reduction in inflammation.[1][12][14] For example, certain novel derivatives showed edema inhibition percentages comparable to or exceeding standard drugs like Nimesulide.[12][14]

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound ID | Assay | Result (% Inhibition) | Reference |

| Compound 5b | Carrageenan-induced paw edema (2h) | 75.68% | [12] |

| Compound 5c | Carrageenan-induced paw edema (2h) | 74.48% | [12] |

| MZO-2 | Carrageenan-induced paw edema | Potent inhibition | [13] |

| TPI-7 | Carrageenan-induced paw edema | Most active in series | [14] |

Antimicrobial Potential

The isoxazole scaffold has been incorporated into various compounds exhibiting broad-spectrum antimicrobial activity.[1]

-

Mechanism of Action: While often not fully elucidated, proposed mechanisms include disruption of bacterial cell wall synthesis, inhibition of essential metabolic enzymes, or interference with nucleic acid replication.

-

Spectrum of Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][7][15] The presence of specific substituents on the isoxazole ring, such as halogens or methoxy groups, can significantly enhance antibacterial potency.[1] Some indole-containing isoxazole derivatives have also shown promise.[16]

Proposed Research Workflow for Screening this compound Derivatives

A systematic approach is crucial to efficiently evaluate the therapeutic potential of a novel compound library.

Caption: A tiered workflow for the discovery and development of bioactive compounds.

Protocol: MTT Assay for General Cytotoxicity Screening

This protocol serves as a first-pass screen to identify compounds with effects on cell proliferation or viability.

-

Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to observe significant effects on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for each active compound.

Conclusion and Future Outlook

The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Based on robust evidence from structurally analogous compounds, derivatives of this core are strongly predicted to possess significant biological activities. The most promising therapeutic avenues appear to be in oncology , through the inhibition of epigenetic targets like BRD4 and TRIM24, and in anti-inflammatory applications, likely via COX-2 inhibition. The versatile 5-amino functional group provides an ideal platform for rapid library synthesis and structure-activity relationship (SAR) studies. The workflows and protocols outlined in this guide provide a clear, evidence-based roadmap for researchers to systematically synthesize, screen, and optimize novel this compound derivatives, potentially leading to the discovery of next-generation therapeutic agents.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. benchchem.com [benchchem.com]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 16. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Ethylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Ethylisoxazol-5-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the plausible synthetic pathways, reaction mechanisms, and the strategic considerations underpinning its creation. While a singular, definitive "discovery" paper for this specific molecule remains elusive in publicly accessible literature, this guide reconstructs the most probable initial synthetic route based on established isoxazole synthesis methodologies prevalent during the period of its first appearance. This guide is intended to serve as a foundational resource for researchers working with this and related isoxazole scaffolds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore found in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This compound (CAS No. 77479-49-3), with its characteristic substitution pattern, serves as a versatile synthon for the elaboration of more complex molecular architectures, making an understanding of its synthesis crucial for the development of novel therapeutics.

Postulated Initial Synthesis: A Retrosynthetic Analysis

While the exact first synthesis of this compound is not explicitly detailed in a single seminal publication, the most logical and historically consistent approach involves the cyclization of a β-ketonitrile with hydroxylamine. This method was a well-established route for the preparation of 5-aminoisoxazoles.

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic breakdown points to two key starting materials for the carbon backbone: a propionate ester (such as ethyl propionate) and acetonitrile. The isoxazole ring itself is formed through the incorporation of hydroxylamine.

The Forward Synthesis: A Step-by-Step Protocol

The forward synthesis is conceptualized as a two-step process: the formation of the β-ketonitrile intermediate followed by its cyclization.

Step 1: Synthesis of 3-Oxopentanenitrile (The β-Ketonitrile Intermediate)

The initial and critical step is a Claisen-type condensation between ethyl propionate and acetonitrile. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium amide, to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.

Reaction: Ethyl Propionate + Acetonitrile → 3-Oxopentanenitrile

Mechanism Rationale: The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile over competing side reactions. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the base and the reactive intermediates. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the final β-ketonitrile.

Step 2: Cyclization with Hydroxylamine to Yield this compound

The synthesized 3-oxopentanenitrile is then reacted with hydroxylamine to form the isoxazole ring. This reaction is a classic example of a condensation-cyclization.

Reaction: 3-Oxopentanenitrile + Hydroxylamine → this compound

Mechanism Rationale: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by the attack of the oxime nitrogen onto the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-aminoisoxazole ring. The regioselectivity of this cyclization, yielding the 5-amino isomer rather than the 3-amino isomer, is governed by the relative electrophilicity of the ketone and nitrile groups. In this case, the ketone is the more reactive electrophile for the initial attack by the hydroxylamine nitrogen.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocol (Postulated)

The following is a postulated, detailed experimental protocol based on the general methods for 5-aminoisoxazole synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Ethyl Propionate | 102.13 | ≥99% |

| Acetonitrile | 41.05 | Anhydrous, ≥99.8% |

| Sodium Ethoxide | 68.05 | ≥95% |

| Hydroxylamine Hydrochloride | 69.49 | ≥98% |

| Sodium Bicarbonate | 84.01 | ≥99.5% |

| Diethyl Ether | 74.12 | Anhydrous |

| Ethanol | 46.07 | Absolute |

| Hydrochloric Acid | 36.46 | Concentrated |

Procedure

Part 1: Synthesis of 3-Oxopentanenitrile

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of ethyl propionate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete reaction.

-

The reaction mixture is then cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxopentanenitrile.

Part 2: Synthesis of this compound

-

The crude 3-oxopentanenitrile is dissolved in ethanol.

-

Hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) are added to the solution.

-

The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization and Validation

The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the ethyl group, the isoxazole ring protons, and the amine group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the ethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.

Conclusion and Future Directions

The synthesis of this compound, likely first achieved through a robust and well-understood cyclization of a β-ketonitrile with hydroxylamine, provides a foundational building block for a diverse range of more complex molecules. The strategic choices in this synthesis, such as the selection of a strong base for the initial condensation and the controlled conditions for the cyclization, are key to achieving a good yield and purity of the final product. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such fundamental heterocyclic scaffolds remains a critical area of research in medicinal and organic chemistry. Further investigations into more sustainable and atom-economical synthetic routes are a logical and important future direction.

References

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and tunable physicochemical properties.[1][2] A comprehensive understanding of the thermochemical properties of substituted isoxazoles is paramount for advancing their application, particularly in drug development where stability, solubility, and bioavailability are critical.[3][4][5] This guide provides a detailed exploration of the key thermochemical parameters of substituted isoxazoles, including their enthalpy of formation, combustion, and sublimation. It offers in-depth, step-by-step protocols for the essential experimental techniques used to determine these properties: bomb calorimetry, Knudsen effusion, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, this document elucidates the profound impact of these properties on drug development, with case studies on prominent isoxazole-containing drugs such as sulfamethoxazole and leflunomide. By integrating experimental methodologies with theoretical insights and practical applications, this guide serves as a comprehensive resource for researchers and professionals working with this important class of heterocyclic compounds.

Introduction: The Significance of Thermochemical Properties in Isoxazole Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery, lending themselves to a wide array of therapeutic agents including antibiotics, anti-inflammatories, and anticancer drugs.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Among these, thermochemical properties provide a fundamental understanding of the energy landscape of a molecule, governing its stability, reactivity, and phase behavior.

For drug development professionals, a thorough grasp of thermochemical data is not merely academic; it is a critical component of the decision-making process. The enthalpy of formation, for instance, dictates the intrinsic stability of a drug molecule. The enthalpy of sublimation is directly related to a compound's volatility and solubility, which in turn influences its dissolution rate and bioavailability.[3][5] Furthermore, understanding the thermal behavior of different polymorphic forms of a drug is essential for ensuring consistent product quality and therapeutic efficacy.[4][6]

This guide is structured to provide a holistic view of the thermochemical properties of substituted isoxazoles, bridging fundamental principles with practical applications. We will delve into the experimental and computational methods used to derive these properties, present a compilation of available data, and explore the direct implications for the pharmaceutical sciences.

Fundamental Thermochemical Properties of Substituted Isoxazoles

The thermochemical characterization of a substituted isoxazole involves the determination of several key energetic parameters. These values are crucial for understanding the molecule's stability and its behavior in different physical states.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the intrinsic thermodynamic stability of the molecule. For isoxazole derivatives, this value is influenced by the nature and position of substituents on the ring, which can introduce steric strain or electronic stabilization.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This is a key experimental value from which the enthalpy of formation is often derived. For nitrogen-containing compounds like isoxazoles, careful consideration must be given to the final state of the nitrogen, which is typically N₂(g).

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.[7] This property is of particular importance in the pharmaceutical industry as it is related to the crystal lattice energy and provides insights into the intermolecular forces within the solid state. A lower enthalpy of sublimation generally correlates with higher volatility and, often, better solubility.[8]

Experimental Determination of Thermochemical Properties

Accurate experimental data is the bedrock of thermochemical analysis. The following sections provide detailed protocols for the primary techniques used to measure the thermochemical properties of substituted isoxazoles.

Bomb Calorimetry: Measuring the Enthalpy of Combustion

Bomb calorimetry is the principal method for determining the enthalpy of combustion of solid and liquid organic compounds.[9][10] The substance is ignited in a constant-volume container (the "bomb") filled with excess oxygen, and the heat evolved is measured by the temperature rise of the surrounding water bath.

-

Sample Preparation:

-

Weigh approximately 0.5 - 1.0 g of the isoxazole derivative. For powdered samples, it is crucial to compress them into a tight pellet to ensure complete combustion.[11]

-

Accurately weigh the pellet.

-

Cut a piece of iron ignition wire (approximately 10 cm) and weigh it precisely.

-

Secure the pellet in the ignition pan and arrange the ignition wire so that it is in firm contact with the sample but does not touch the pan itself, which could cause a short circuit.[6][12]

-

-

Bomb Assembly and Pressurization:

-

Place the bomb head on its stand and polish the electrode terminals.

-

Carefully assemble the bomb, ensuring the cap is screwed on hand-tight.

-

Connect the bomb to an oxygen tank and flush it twice with oxygen at approximately 10 atm to purge any nitrogen, which could lead to the formation of nitric acid.[6]

-

Fill the bomb with pure oxygen to a pressure of about 25-30 atm.[6][13]

-

Check for leaks by immersing the pressurized bomb in water.[13]

-

-

Calorimeter Setup:

-

Place the calorimeter bucket in the insulating jacket.

-

Precisely measure 2 liters of deionized water and add it to the bucket. The water temperature should be a few degrees below the expected final temperature.[11]

-

Lower the sealed bomb into the water, ensuring it is fully submerged.

-

Attach the ignition leads and place the calorimeter lid in position.

-

-

Combustion and Data Acquisition:

-

Start the stirrer to ensure uniform water temperature.

-

Record the water temperature at regular intervals (e.g., every minute) for a period before ignition to establish a stable baseline.

-

Ignite the sample by passing an electric current through the fuse wire for a short duration (typically 2-3 seconds).[14]

-

Continue recording the temperature at short intervals (e.g., every 30 seconds) as it rises, and then for a period after the maximum temperature is reached to establish a post-combustion baseline.[13]

-

-

Post-Combustion Analysis:

-

Carefully release the pressure from the bomb.

-

Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the amount that was consumed.

-

Wash the interior of the bomb with a known volume of distilled water and titrate the washings with a standard NaOH solution to quantify the amount of nitric acid formed. This correction is particularly important for nitrogen-containing compounds.[13]

-

-

Pelletizing the sample ensures that the combustion is complete and rapid, preventing unburned material from remaining.

-

Flushing with oxygen minimizes the formation of nitric acid from atmospheric nitrogen, which would introduce an error in the heat measurement.[6]

-

Using a known mass of water and calibrating the calorimeter (typically with benzoic acid) allows for the accurate calculation of the heat absorbed by the system.

-

Correcting for the heat of combustion of the fuse wire and the formation of nitric acid is essential for obtaining the true enthalpy of combustion of the sample.

Figure 1: Workflow for Bomb Calorimetry of Isoxazole Derivatives.

Knudsen Effusion Method: Determining the Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][15][16][17] The sample is placed in a thermostatted cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.

-

Sample and Cell Preparation:

-

Place a small amount of the crystalline isoxazole derivative into the Knudsen effusion cell.

-

The cell is typically made of a non-reactive material like stainless steel or titanium and has a precisely drilled orifice of a known area.[15][17]

-

The cell is sealed, ensuring that the only escape for the vapor is through the orifice.

-

-

Experimental Setup:

-

Mount the Knudsen cell inside a high-vacuum chamber.

-

The cell is connected to a microbalance to continuously monitor its mass.[9]

-

The temperature of the cell is precisely controlled using a thermostat.

-

-

Data Collection:

-

Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ mbar).[9]

-

Heat the cell to a desired constant temperature.

-

Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.

-

Repeat the measurement at several different temperatures.

-

-

Data Analysis:

-

The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

-

The enthalpy of sublimation (ΔsubH°) is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R.[18]

-

-

High vacuum ensures that the effusing molecules do not collide with background gas molecules, which would impede their escape and lead to an underestimation of the vapor pressure.

-

A small orifice is necessary to maintain a near-equilibrium vapor pressure inside the cell.

-

Precise temperature control is critical, as vapor pressure is highly sensitive to temperature.

-

Measuring the rate of mass loss at multiple temperatures allows for the determination of the enthalpy of sublimation from the temperature dependence of the vapor pressure.

Figure 2: Workflow for the Knudsen Effusion Method.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information about the thermal properties and stability of materials.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization, glass transition) and enthalpies of these transitions.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability, decomposition, and the loss of volatiles.[3][6][19]

-

Sample Preparation:

-

Accurately weigh a small amount of the isoxazole derivative (typically 1-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

-

For DSC, the pan is usually sealed to prevent the loss of volatile components.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the desired temperature program, including the starting and ending temperatures and the heating rate (a typical rate is 10 °C/min).

-

Select the purge gas (e.g., nitrogen for an inert atmosphere, or air/oxygen for oxidative stability studies) and set the flow rate.

-

-

Data Acquisition and Analysis:

-

The instrument heats the sample and reference according to the programmed temperature profile.

-

DSC: The output is a thermogram of heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like crystallization or decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy of the transition.

-

TGA: The output is a thermogram of mass versus temperature. A loss in mass indicates decomposition or volatilization. The onset temperature of mass loss is a measure of the thermal stability of the compound.

-

-

Using a reference pan in DSC allows for the measurement of the differential heat flow, which is more sensitive to thermal events in the sample.

-

Controlling the heating rate is important as some thermal events are kinetically controlled and their appearance can change with the heating rate.

-

The choice of purge gas is critical for studying the desired process (e.g., an inert gas for studying intrinsic thermal stability, or an oxidizing gas for studying oxidative degradation).

Computational Thermochemistry of Substituted Isoxazoles

Alongside experimental methods, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), can provide accurate enthalpies of formation that are often in good agreement with experimental values.[19] These methods are particularly useful for:

-

Predicting properties of unstable or difficult-to-synthesize compounds.

-

Providing insights into structure-property relationships by systematically varying substituents and calculating the resulting changes in thermochemical properties.

-

Validating experimental results.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the thermochemical properties of a large number of isoxazole derivatives based on their molecular descriptors.[5][17][20][21][22]

Thermochemical Data of Substituted Isoxazoles

The following tables summarize some of the available experimental thermochemical data for substituted isoxazoles.

Table 1: Enthalpies of Formation and Combustion for Selected Isoxazole Derivatives

| Compound | ΔfH°(s) (kJ/mol) | ΔcH°(s) (kJ/mol) | Reference |

| 3,5-Dimethylisoxazole-4-carboxylic acid | -485.3 ± 2.1 | -3265.8 ± 2.0 | [19] |

| 5-Methylisoxazole-3-carboxylic acid | -408.9 ± 2.3 | -2842.2 ± 2.2 | [19] |

| 5-Amino-3-methylisoxazole | -101.8 ± 1.4 | -2650.9 ± 1.3 | [19] |

| 3-Amino-5-methylisoxazole | -108.3 ± 1.5 | -2644.4 ± 1.4 | [19] |

| Trimethyl-isoxazole | -70.2 ± 3.3 | - | [13] |

Table 2: Transition Temperatures and Enthalpies from DSC for Isoxazoles 7a-e

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| 7a | Cr → SmC | 151.7 | 25.8 | [8] |

| SmC → I | 160.8 | 2.1 | [8] | |

| 7b | Cr → SmC | 168.3 | 31.2 | [8] |

| SmC → I | 200.1 | 3.5 | [8] | |

| 7c | Cr → SmC | 159.4 | 29.7 | [8] |

| SmC → I | 195.6 | 3.1 | [8] | |

| 7d | Cr → SmC | 175.2 | 34.6 | [8] |

| SmC → I | 215.4 | 4.2 | [8] | |

| 7e | Cr → SmC | 162.1 | 30.5 | [8] |

| SmC → I | 208.9 | 3.8 | [8] |

(Cr = Crystal, SmC = Smectic C phase, I = Isotropic liquid)

Impact on Drug Development: Case Studies

The thermochemical properties of isoxazole-containing active pharmaceutical ingredients (APIs) have a profound impact on their development, formulation, and clinical performance.

Polymorphism and Stability: The Case of Sulfamethoxazole

Sulfamethoxazole is a widely used antibiotic that exists in multiple polymorphic forms.[3][6] Polymorphs are different crystalline structures of the same compound, and they can exhibit significantly different physicochemical properties, including solubility, melting point, and stability.[12] The thermodynamically most stable form is generally preferred for formulation to prevent polymorphic transitions during storage, which could alter the drug's dissolution profile and bioavailability.[4][6]

Differential Scanning Calorimetry is a key technique for identifying and characterizing the different polymorphs of sulfamethoxazole by their distinct melting points and enthalpies of fusion. Cyclic DSC experiments have been used to study the interconversion between different forms, revealing the conditions under which one form transforms into another.[19] This information is critical for designing robust manufacturing processes and ensuring the long-term stability of the final drug product.

Leflunomide: Solubility and Bioavailability

Leflunomide is an isoxazole-derivative drug used to treat rheumatoid arthritis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[16] For such drugs, the dissolution rate is often the limiting step for oral absorption.

The thermochemical properties of leflunomide, particularly its crystal lattice energy (which is related to the enthalpy of sublimation), play a significant role in its low solubility. Various formulation strategies, such as the preparation of solid dispersions and cocrystals, have been explored to overcome this limitation.[11][23] These approaches aim to disrupt the stable crystal lattice of the drug, thereby reducing the energy required for dissolution. DSC and TGA are essential tools for characterizing these formulations, confirming the amorphization or cocrystal formation and assessing their thermal stability.[24] Studies have shown that the two polymorphic forms of leflunomide have different thermodynamic stabilities, which can impact their dissolution and bioavailability.[15][16]

Conclusion

The thermochemical properties of substituted isoxazoles are fundamental to understanding their stability, reactivity, and phase behavior. This guide has provided a comprehensive overview of the key thermochemical parameters and the experimental and computational methods used for their determination. The detailed protocols for bomb calorimetry, Knudsen effusion, DSC, and TGA offer a practical resource for researchers in the field. The case studies of sulfamethoxazole and leflunomide highlight the critical role of these properties in drug development, from ensuring the stability of the final product to enhancing the bioavailability of poorly soluble drugs. A thorough understanding and application of the principles and techniques outlined in this guide will undoubtedly contribute to the continued success of isoxazole-containing compounds in both pharmaceutical and materials science applications.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. Isoxazole, trimethyl- [webbook.nist.gov]

- 14. Thermodynamic Functions of Oxazole and Isoxazole [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole [webbook.nist.gov]

- 19. A thermodynamic relationship and phase transition study involving two polymorphs of sulfamethoxazole: form I vs. form II - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 3-Ethylisoxazol-5-amine: Solubility Profiling and Stability Assessment

Abstract: 3-Ethylisoxazol-5-amine is a heterocyclic amine of significant interest as a versatile building block in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and preclinical evaluation. This technical guide provides a robust framework for the systematic characterization of this compound, focusing on two critical parameters: solubility in common laboratory solvents and intrinsic chemical stability. We present detailed, field-proven experimental protocols for equilibrium solubility determination and forced degradation studies, grounded in established scientific principles and regulatory expectations. This document is intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby accelerating research and development timelines.

Introduction and Physicochemical Foundation

This compound (CAS: 77479-49-3) belongs to the isoxazole class of heterocycles, which are integral scaffolds in numerous pharmacologically active compounds. The molecule's structure, featuring a primary amine group at the 5-position and an ethyl group at the 3-position, imparts a unique combination of chemical properties that govern its behavior in various chemical and biological systems.

The primary amine (–NH2) group is basic and a potent hydrogen bond donor and acceptor, suggesting significant interaction with protic solvents and a pH-dependent aqueous solubility. Conversely, the ethyl group and the isoxazole ring contribute to its lipophilicity. Predicting the interplay between these features is essential for tasks ranging from selecting an appropriate reaction solvent to designing a viable drug delivery system.

Core Physicochemical Parameters

A foundational understanding of the molecule's properties is the first step in any systematic characterization.

| Property | Value / Prediction | Rationale & Implication |

| Molecular Formula | C₅H₈N₂O | Confirmed structural identity. |

| Molecular Weight | 112.13 g/mol | Essential for all concentration and molarity calculations. |

| pKa (Predicted) | 3.5 - 5.0 | The 5-amino group is expected to be a weak base. The exact pKa dictates the pH range over which the molecule's charge, and thus its aqueous solubility and chromatographic retention, will change significantly. |

| logP (Predicted) | 0.5 - 1.5 | The predicted octanol-water partition coefficient (logP) suggests a moderate balance between hydrophilicity and lipophilicity.[1][2][3] This indicates potential solubility in both polar and some non-polar organic solvents. |

Comprehensive Solubility Profiling

Solubility is a critical attribute that influences reaction kinetics, purification strategies, and bioavailability. A precise understanding of a compound's solubility across a range of solvents is not merely academic; it is a practical necessity. We recommend the shake-flask method , which is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[4][5]

Causality Behind Solvent Selection

The choice of solvents should be systematic, covering a spectrum of polarities and functionalities to build a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and isoxazole nitrogen/oxygen atoms. Solubility will be highly dependent on the energetic favorability of disrupting the compound's crystal lattice versus forming solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules without the specific interactions of protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility in these solvents is expected to be low but is important to quantify for applications like extraction and certain types of chromatography.

-

Aqueous Buffers (e.g., pH 2, 7.4, 9): Due to the basic nature of the amine group, solubility in aqueous media is expected to be highly pH-dependent. At pH values below the pKa, the amine will be protonated (R-NH3+), forming a salt and dramatically increasing aqueous solubility.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, verified purity)

-

Selected solvents (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated quantitative analytical method (e.g., HPLC-UV)[6][7]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a tared 20 mL vial. "Excess" is key; a good starting point is ~10-20 mg. Record the exact mass.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[8]

-

Phase Separation: After 24 hours, stop the shaker and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved particulates.

-

Dilution & Analysis: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the pre-validated analytical method.[5] Analyze the sample to determine the concentration.

-

Confirmation of Equilibrium: Reseal the original slurry vials and return them to the shaker for an additional 24 hours. Repeat the sampling and analysis procedure (Steps 5-6). If the concentration is within ±5% of the first measurement, equilibrium was achieved. If not, continue shaking and sampling at 24-hour intervals until a stable concentration is reached.

Data Presentation: Solubility Profile

Results should be tabulated for clear comparison. The following table serves as a template for reporting experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| pH 2.0 Buffer | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| DMSO | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Intrinsic Stability Assessment

Understanding a molecule's stability is a cornerstone of drug development, informing storage conditions, formulation strategies, and shelf-life. A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and establish the stability-indicating nature of an analytical method, as mandated by regulatory bodies.[9] The principles outlined in the ICH Q1A(R2) guideline provide an authoritative framework for this investigation.[10][11]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The isoxazole ring, while generally stable, can be susceptible to cleavage under strong acidic or, more commonly, strong basic conditions. This would result in ring-opened products.

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products.[12] The presence of metal ions can catalyze these reactions.[13]

-

Photolysis: Isoxazoles are known to undergo photochemical rearrangement to oxazoles under UV irradiation. This represents a potential non-hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.

Prerequisite: A validated, stability-indicating HPLC method is required.[14] This method must be able to resolve the parent peak from all process impurities and any newly formed degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential.

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and incubate. A control sample (stock solution diluted with water) should be run in parallel. The goal is to achieve 5-20% degradation.[11] If degradation is too rapid or slow, adjust the stressor concentration, temperature, or time accordingly.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 8-24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the control sample solution at 80 °C for 72 hours.

-

Thermal Degradation (Solid): Store solid API at 80 °C for 1 week.

-

Photostability: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control must be concurrently stored under the same temperature conditions.

-

-

Sample Quenching: After the specified time, cool the samples to room temperature. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method.

-

Mass Balance: Evaluate the results for mass balance. The sum of the assay value of the parent compound and the peak areas of all degradation products should be close to 100% of the initial concentration, accounting for response factor differences.

Data Presentation: Forced Degradation Summary

A clear summary table is essential for interpreting the results of the stress study.

| Stress Condition | Duration | Temp (°C) | % Assay of Parent | % Degradation | Major Degradants (Retention Time) |

| Control (t=0) | 0 | RT | 100.0 | 0.0 | None |

| 0.1 M HCl | 72 h | 60 | Experimental Value | Calculated Value | List RTs |

| 0.1 M NaOH | 24 h | 60 | Experimental Value | Calculated Value | List RTs |

| 3% H₂O₂ | 24 h | RT | Experimental Value | Calculated Value | List RTs |

| Heat (Solution) | 72 h | 80 | Experimental Value | Calculated Value | List RTs |

| Photolytic | 1.2 M lux-hr | RT | Experimental Value | Calculated Value | List RTs |

Visualization: Forced Degradation & Analysis Workflow

Caption: Workflow for Forced Degradation Study.

Conclusion

The systematic characterization of this compound's solubility and stability is a critical, non-negotiable step in its journey from a chemical entity to a valuable component in pharmaceutical research. The protocols and frameworks detailed in this guide provide a comprehensive and scientifically rigorous approach to generating this essential data. By adhering to these methodologies, researchers can ensure the integrity of their results, make informed decisions in process development and formulation, and build a robust data package that meets the highest scientific and regulatory standards.

References

- 1. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. web.vscht.cz [web.vscht.cz]

- 8. enamine.net [enamine.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful pharmaceuticals.[1] Its unique electronic properties and versatile synthetic handles make it a cornerstone for developing novel therapeutic agents. This guide provides an in-depth technical review of 3-Ethylisoxazol-5-amine, a key exemplar of this chemical class, and explores the broader family of related heterocyclic amines. We will dissect the fundamental synthesis strategies, analyze the causality behind experimental choices, detail reactivity patterns, and present robust analytical workflows. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage these powerful synthons in their discovery programs.

Chapter 1: The Isoxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Introduction to Heterocyclic Amines

Heterocyclic compounds are integral to the pharmaceutical industry, with their diverse structures enabling a wide range of biological activities.[2] Among these, amine-substituted heterocycles are particularly significant, as the amino group provides a critical point for hydrogen bonding, salt formation, and further molecular elaboration, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The major challenge in designing amine prodrugs, for instance, is the general stability of the N-C bond, which has led to a wide variety of research responses.[3]

Physicochemical Properties and Electronic Structure of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement creates a unique electronic landscape: the electronegative oxygen atom influences the ring's electron density, while the nitrogen atom can act as a hydrogen bond acceptor. This inherent polarity and the potential for diverse substitution patterns allow for the fine-tuning of a molecule's properties, such as solubility, metabolic stability, and target-binding affinity.[1] The integration of an isoxazole ring can confer improved physicochemical properties to a drug candidate.[1]

The Versatility of the Amino Group in Drug Design

The primary or secondary amine of an isoxazole derivative is a potent tool for medicinal chemists. It serves as a key pharmacophoric feature for interacting with biological targets like enzymes and receptors.[4] Furthermore, it is a reactive handle for creating prodrugs to improve bioavailability or for linking the scaffold to other molecular fragments in fragment-based drug design.

Prominent Drugs Featuring the Isoxazole Scaffold

The therapeutic success of the isoxazole moiety is well-established. A multitude of FDA-approved drugs incorporate this ring system, demonstrating its versatility across various disease areas.[5]

| Drug Name | Therapeutic Class | Structural Contribution of Isoxazole Ring |

| Sulfamethoxazole | Antibiotic | Acts as a key structural component for inhibiting dihydropteroate synthetase.[5] |

| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | The isoxazole ring is crucial for selective binding to the COX-2 enzyme.[1][5] |

| Leflunomide | Antirheumatic | The isoxazole ring is opened in vivo to form the active metabolite.[1][5] |